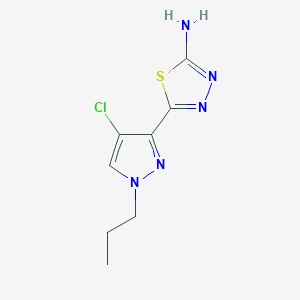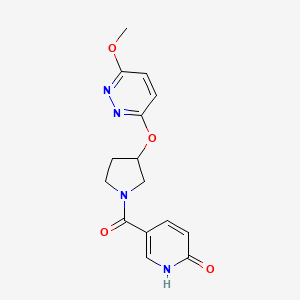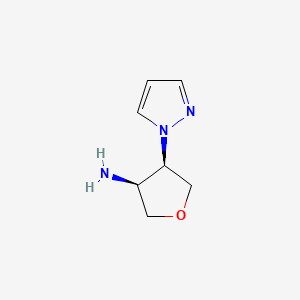
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CPPD, is a potent compound used in scientific research. It is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and a chloroalkyl group. CPPD has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological pathways.
作用机制
The mechanism of action of 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not well understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain ion channels and receptors in the body.
Biochemical and Physiological Effects
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of reactive oxygen species in the body. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been found to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.
实验室实验的优点和局限性
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a potent compound with a high purity level, making it a valuable tool for studying different biological pathways. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is also relatively stable and can be stored for extended periods without significant degradation. However, 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has some limitations, including its high cost and limited availability, which may limit its use in some research studies.
未来方向
There are several future directions for research involving 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of new compounds based on 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine that have improved efficacy and fewer side effects. Another area of research is the investigation of the mechanisms of action of 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods for 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine may lead to improved access to this valuable research tool.
Conclusion
In conclusion, 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a potent compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological pathways. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments, although it also has some limitations. There are several future directions for research involving 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, including the development of new compounds and synthesis methods and the investigation of its potential use in the treatment of various diseases.
合成方法
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a multistep process involving the reaction of 4-chloro-1-propylpyrazole-3-carboxylic acid with thiosemicarbazide, followed by the addition of phosphorous oxychloride and ammonia. This method yields 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine with a high purity level and is widely used in research laboratories.
科学研究应用
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively used in scientific research as a tool for studying different biological pathways. It has been found to have a broad range of applications, including anti-inflammatory, antitumor, and antimicrobial activities. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been used to study the effects of different drugs on biological pathways and to investigate the mechanisms of action of various compounds.
属性
IUPAC Name |
5-(4-chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5S/c1-2-3-14-4-5(9)6(13-14)7-11-12-8(10)15-7/h4H,2-3H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYCVXDFWNYZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)


![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)


![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)

![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)


![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)